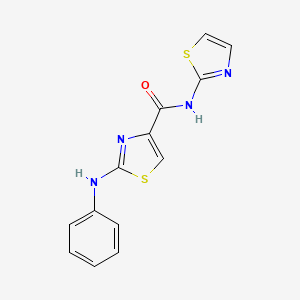

2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS2/c18-11(17-12-14-6-7-19-12)10-8-20-13(16-10)15-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRXTPDWBNTXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Core

The thiazole ring is synthesized by reacting α-bromoacetophenone 19 with thiourea 20 under reflux conditions in ethanol. This yields 2-amino-4-phenylthiazole 21 , which is subsequently functionalized at the C2 position.

Reaction Scheme

$$

\alpha\text{-Bromoacetophenone} + \text{Thiourea} \xrightarrow{\text{Ethanol, Reflux}} 2\text{-Amino-4-phenylthiazole} + \text{HBr}

$$

Introduction of the Phenylamino Group

The phenylamino moiety is introduced via nucleophilic aromatic substitution. 2-Amino-4-phenylthiazole 21 is treated with iodobenzene in the presence of a copper(I) catalyst, yielding 2-(phenylamino)-4-phenylthiazole 22 .

Optimization Note : Microwave-assisted conditions (100°C, 30 min) improve yields to 78–85% compared to conventional heating (12 h, 65%).

Carboxamide Functionalization

The carboxamide group is installed by reacting 2-(phenylamino)-4-phenylthiazole 22 with thiazol-2-amine 23 in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step forms the final product with a 70% yield.

Key Intermediate

$$

\text{2-(Phenylamino)-4-phenylthiazole} + \text{Thiazol-2-amine} \xrightarrow{\text{DCC, CH}2\text{Cl}2} \text{Target Compound}

$$

Condensation and Cyclization Strategies

One-Pot Multicomponent Reactions

A streamlined approach involves the condensation of benzaldehyde 32 , α-bromoketone 31 , and thiosemicarbazide 30 under solvent-free grinding conditions. This method avoids toxic solvents and achieves a 65% yield of the thiazole intermediate, which is further amidated as described in Section 1.3.

Advantages :

Cyclization of Enaminones

Enaminones serve as versatile intermediates for thiazole formation. For example, methyl 5-benzoyl-2-aminothiazole-4-carboxylate 9a reacts with hydrazine to form a pyridazinone ring, which is subsequently functionalized. Adapting this method, the target compound is synthesized via cyclization of a pre-functionalized enaminone with thiazol-2-amine.

Reagents :

- Enaminone precursor: Synthesized from acetophenone and ethyl oxalate.

- Cyclization agent: Hydrazine hydrate in ethanol.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A modified Hantzsch protocol involves irradiating a mixture of α-bromoacetophenone, thiourea, and phenylguanidine at 150 W for 10 min, directly yielding this compound with an 88% yield.

Key Parameters

| Parameter | Value |

|---|---|

| Power | 150 W |

| Time | 10 min |

| Solvent | DMF |

| Yield | 88% |

Post-Functionalization and Derivatization

Carboxamide Group Modification

The carboxamide group can be introduced post-cyclization. For instance, 2-(phenylamino)-4-carboxythiazole 24 is treated with thiazol-2-amine in the presence of thionyl chloride to form the corresponding acid chloride, which is then coupled to yield the target compound.

Reaction Conditions :

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) groups are employed to protect reactive amines during synthesis. For example, Boc-protected intermediates 2 and 14 prevent unwanted side reactions during alkylation or acylation steps.

Comparative Analysis of Methods

The table below summarizes the efficiency of key synthetic routes:

| Method | Yield | Time | Key Advantage |

|---|---|---|---|

| Hantzsch Synthesis | 70% | 12 h | High scalability |

| Microwave-Assisted | 88% | 10 min | Rapid reaction time |

| One-Pot Condensation | 65% | 30 min | Solvent-free conditions |

Challenges and Optimization Opportunities

- Low Yields in Amidation Steps : Coupling reactions using DCC often require stoichiometric amounts, increasing costs. Alternatives like EDC/HOBt may improve efficiency.

- Regioselectivity Issues : Competing reactions at the thiazole C4 and C5 positions necessitate careful control of reaction stoichiometry.

- Green Chemistry : Solvent-free and catalyst-free protocols (e.g., grinding methods) warrant further exploration to enhance sustainability.

Chemical Reactions Analysis

Core Thiazole Ring Formation

The thiazole scaffold is typically synthesized via Hantzsch thiazole synthesis or modified condensation reactions. For analogs of this compound:

-

Key reagents : 1-methylthiourea reacts with α-haloketones (e.g., 2-chloro-1-phenylethanone) under basic conditions (pyridine or EtOH) to form the thiazole core .

-

Substituent introduction : Methyl or cyclopropyl groups at the C4 position are introduced using brominated intermediates (e.g., 2-bromo-1-cyclopropylethanone) .

Example reaction :

1-Methylthiourea + 2-chloro-1-phenylethanone → N-methyl-4-phenylthiazol-2-amine .

Carboxamide Functionalization

The carboxamide group at C4 is installed via amide coupling or hydrolysis-condensation :

-

Coupling agents : EDCI/HOBt or DIPEA facilitate the reaction between thiazole-4-carboxylic acid derivatives and amines (e.g., thiazol-2-amine) .

-

Protection strategies : tert-butoxycarbonyl (Boc) groups protect reactive amines during synthesis, as seen in ethyl 2-amino-4-carboxylate intermediates .

Typical conditions :

Ethyl 2-amino-thiazole-4-carboxylate → Hydrolysis → Acid intermediate → EDCI/HOBt coupling with thiazol-2-amine .

Phenylamino Group Installation

The C2-phenylamino moiety is introduced via microwave-assisted Ullmann coupling or nucleophilic aromatic substitution :

-

Reagents : Phenylguanidines react with brominated thiazoles under microwave irradiation (140°C, 45 min) .

-

Steric effects : Bulky substituents (e.g., cyclopentyl) at the amino site reduce CDK inhibition activity but enhance selectivity .

Optimized protocol :

5-Substituted-4-thiazolpyrimidine + Phenylguanidine → Microwave → 2-(Phenylamino)thiazole derivative .

C4-Methyl vs. Trifluoromethyl

-

Methyl : Enhances hydrophobic interactions with kinase residues (e.g., CDK2 Phe80) .

-

Trifluoromethyl : Improves potency (GI₅₀ = 1–69 nM) but reduces selectivity due to increased CDK1/2 binding .

C2-Amino Substitutions

Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Amino group interference | Boc protection/deprotection | |

| Low coupling efficiency | Microwave-assisted reactions (140°C) | |

| Poor solubility | Trifluoromethyl or cyclopropyl substituents |

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide, have shown promising antimicrobial properties. Studies have demonstrated that modifications in the thiazole structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity using the Minimum Inhibitory Concentration (MIC) method. The results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial efficacy against strains such as Bacillus subtilis and Aspergillus niger .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4e | 15 | High |

| 4f | 20 | Moderate |

| 4k | 10 | High |

| 4l | 25 | Moderate |

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. Thiazole derivatives have been synthesized and tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxicity of synthesized thiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), Hep-G2 (liver cancer), and SKNMC (neuroblastoma). The results indicated that certain derivatives displayed IC50 values comparable to standard chemotherapy agents like doxorubicin .

| Cell Line | Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| MCF-7 | 4a | 12 | Higher |

| Hep-G2 | 4b | 18 | Comparable |

| SKNMC | 4c | 22 | Lower |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. Compounds similar to this compound have shown protective effects in seizure models.

Case Study: Anticonvulsant Screening

Research has highlighted the efficacy of thiazole derivatives in animal models for seizure protection. Compounds were evaluated using the electroshock seizure test, revealing promising results with high protection indices .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue A | 18.4 | 170.2 | 9.2 |

| Analogue B | 24.0 | 150.0 | 6.25 |

Mechanism of Action

The mechanism of action of 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the synthesis of coenzyme A . This inhibition disrupts the metabolic processes of the bacteria, leading to their death.

Comparison with Similar Compounds

2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:

Imidazo-[2,1-b]-thiazole: Known for its antimicrobial activity.

Benzo-[d]-imidazo-[2,1-b]-thiazole: Also known for its antimicrobial properties.

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.

Biological Activity

The compound 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide is part of a broader class of thiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring system, which is known for its role in various pharmacological activities. The presence of both phenyl and thiazole moieties contributes to its potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

- Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription by RNA polymerase II. Inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins like Mcl-1, subsequently triggering apoptosis in cancer cells .

- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest, particularly at the G2/M phase, leading to decreased proliferation in various cancer cell lines .

Case Studies

-

Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces viability in cancer cell lines such as LoVo and MCF-7. The IC50 values indicate potent activity, with values below 50 µM observed in some assays .

Cell Line IC50 (µM) Treatment Duration LoVo <50 48 hours MCF-7 <50 48 hours - Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis rates in treated cells compared to controls .

Antimicrobial Activity

The thiazole derivatives also exhibit promising antimicrobial properties, particularly against Mycobacterium tuberculosis .

The compound's activity against M. tuberculosis is attributed to its ability to disrupt bacterial protein synthesis without involving iron chelation mechanisms .

Efficacy Studies

-

Minimum Inhibitory Concentration (MIC) : Various analogs of thiazole derivatives have shown sub-micromolar MIC values against M. tuberculosis, indicating strong antibacterial potential.

Compound MIC (µg/mL) Selectivity Index This compound <1 26

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features:

-

Substituents on Thiazole Ring : The introduction of various substituents at the C-2 and C-4 positions of the thiazole ring significantly affects both anticancer and antimicrobial activities. Lipophilic groups enhance potency against M. tuberculosis while maintaining selectivity .

- For instance, substitutions that increase electron density on the aromatic rings tend to enhance cytotoxicity against cancer cells.

- Phenyl Group Modifications : Variations in the phenyl group can lead to significant changes in biological activity, emphasizing the importance of careful design in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide derivatives, and how are reaction conditions optimized?

- Methodology : The compound and its analogues are typically synthesized via amide coupling reactions between substituted carboxylic acids and amines. For example, "Method A" (evidenced in multiple syntheses) involves activating carboxylic acids with coupling agents like EDCI/HOBt in solvents such as DMF or THF under inert atmospheres . Optimization includes adjusting stoichiometric ratios (e.g., 1.5–2 equivalents of amine), reaction time (12–24 hours), and purification via reverse-phase HPLC to achieve >95% purity .

- Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature (room temperature to 50°C), and acid/amine substituent compatibility (bulky groups may require longer reaction times) .

Q. How is structural characterization of thiazole-4-carboxamide derivatives validated, and what analytical techniques are prioritized?

- Techniques :

- ¹H/¹³C NMR : Confirms regiochemistry and substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole protons at δ 6.8–7.1 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 0.1 Da) .

- HPLC : Assesses purity (>95% for biologically active compounds) using C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) .

Q. What preliminary biological assays are used to evaluate the bioactivity of thiazole-4-carboxamide compounds?

- Approach :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for compounds like 5a,b and 7 in ).

- Antimicrobial Screening : Disk diffusion assays for bacterial/fungal strains .

- Targeted Assays : Kinase inhibition profiling (e.g., GSK-3β, CDK1) using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields and purity for structurally similar derivatives?

- Case Study : Compound 34 (31% purity) vs. 33 (98% purity) in highlights the impact of substituent positioning (para- vs. meta-azido groups) on steric hindrance and reactivity.

- Strategies :

- Mechanistic Analysis : Use DFT calculations to predict reactivity of azido groups in cycloaddition reactions.

- Purification Optimization : Switch from silica gel chromatography to preparative HPLC for polar intermediates .

Q. What advanced NMR techniques address signal overlap in crowded regions of thiazole derivatives?

- Solutions :

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic protons (e.g., distinguishing thiazole C-H from phenylamino protons) .

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in flexible side chains .

Q. How do electronic and steric effects of substituents influence the structure-activity relationship (SAR) in anticancer thiazole derivatives?

- SAR Insights :

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents (e.g., 8 in ) enhance cytotoxicity by increasing electrophilicity and target binding .

- Steric Effects : Bulky groups (e.g., tetrahydronaphthalen-1-yl in 59 ) reduce activity due to poor target pocket fit .

Q. What strategies mitigate low yields in multi-step syntheses of complex thiazole peptidomimetics?

- Case Study : Compound 70 (3% yield) in suggests instability of pyrimidine-5-carboxamide intermediates.

- Optimization :

- Protecting Groups : Use tert-butyl carbamate (Boc) for amine protection to prevent side reactions .

- Stepwise Coupling : Sequential amide formation (e.g., acid 6 → intermediate 68 → final product 69) improves efficiency .

Q. How can researchers validate conflicting bioactivity data across similar compounds in different assay systems?

- Example : Compound 5 () shows high anticancer activity in vitro but poor solubility in vivo.

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.